Pentanoic acid, 5-[(3-iodobenzoyl)amino]-
Description
Properties
IUPAC Name |
5-[(3-iodobenzoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-10-5-3-4-9(8-10)12(17)14-7-2-1-6-11(15)16/h3-5,8H,1-2,6-7H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQEUHFKFOCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
Method Overview:
This approach involves activating the carboxylic acid group of pentanoic acid derivatives to facilitate amide bond formation with an amino group of 3-iodobenzoyl compounds. The most common activating agents are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HOBT to improve yields and reduce side reactions.
- Dissolve pentanoic acid derivative in anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- Add EDC and HOBT or N-hydroxysuccinimide to activate the carboxyl group.
- Introduce 3-iodobenzoyl amine or its precursor, allowing the coupling to proceed under mild conditions (0–25°C).
- Stir the mixture for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- Purify the product through column chromatography.
- Similar coupling reactions have yielded high efficiencies (~70–90%) with proper activation, as demonstrated in the synthesis of related benzoyl derivatives.
- The use of carbodiimide coupling is well-established for aromatic and aliphatic carboxylic acids, providing reliable and scalable routes.
Acylation of Amino Groups with Iodobenzoyl Chlorides
Method Overview:
This involves synthesizing 3-iodobenzoyl chloride in situ or obtaining it commercially, then reacting with amino groups of pentanoic acid derivatives.
- Generate 3-iodobenzoyl chloride by reacting 3-iodobenzoic acid with thionyl chloride or oxalyl chloride under reflux.
- Add the acyl chloride to a solution of the amino-functionalized pentanoic acid derivative in an inert solvent like DCM, in the presence of a base such as triethylamine or pyridine to scavenge HCl.
- Stir at room temperature or slightly elevated temperature until completion.
- Work-up involves washing and purification via chromatography.
- This method provides high selectivity and yields, especially for aromatic acyl chlorides, as demonstrated in the synthesis of similar benzoyl derivatives.
Research Data Summary Table
Notes and Considerations
- The choice of method depends on the availability of starting materials and desired purity.
- Carbodiimide coupling is preferred for sensitive molecules due to milder conditions.
- Halogenation conditions must be optimized to prevent poly-iodination or substitution at undesired positions.
- Purification steps such as column chromatography or recrystallization are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[(3-iodobenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄INO₃
- Molecular Weight : 347.15 g/mol
- IUPAC Name : 5-[(3-iodobenzoyl)amino]pentanoic acid
The compound features an iodine atom in the benzoyl group, which influences its reactivity and biological interactions.
Chemistry
Pentanoic acid, 5-[(3-iodobenzoyl)amino]- serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Complex Molecules : It can be used to create derivatives through oxidation, reduction, and substitution reactions.
- Reagent in Chemical Reactions : It acts as a reagent for introducing functional groups into other molecules.
Biology
Research has indicated that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its mechanisms have shown promise in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A recent study explored the effects of Pentanoic acid, 5-[(3-iodobenzoyl)amino]- on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
Medicine
The compound is being investigated for therapeutic applications:
- Drug Development : Its unique structure allows for modifications that can enhance pharmacological properties.
- Targeting Enzymes/Receptors : It may act as an inhibitor or activator of specific biological pathways, leading to therapeutic effects.
Case Study: Enzyme Inhibition
Research has shown that Pentanoic acid, 5-[(3-iodobenzoyl)amino]- can inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to reduced side effects in drug formulations targeting metabolic disorders.
Industry
In industrial applications, this compound is utilized for:
- Synthesis of Specialty Chemicals : It can be employed in producing chemicals with specific properties for use in various industries.
- Material Science : Its unique characteristics may lead to innovations in material formulations.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[(3-iodobenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Impact
The following structurally related pentanoic acid derivatives highlight the influence of substituents on synthesis, activity, and metabolism:
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Biochemical Activities
- Receptor Binding: The phenylcyclohexylamino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid mimics arylcyclohexylamine pharmacophores, enabling high-affinity interactions with PCP receptors (Kd = 1.9–51.6 nM) . In contrast, baclofen homologues with 4-chlorophenyl groups exhibit stereospecific GABAB activity. The R-enantiomer (11.HCl) inhibits GABAB binding (IC50 = 7.4 µM), while the S-enantiomer is inactive .
- Enzyme Interactions :
- Pathological Relevance: Methylglyoxal-derived pentanoic acids (e.g., MG-H2) form stable adducts with proteins, contributing to diabetic complications .
Metabolic and Stability Profiles
- Metabolic Pathways: Amidino-containing derivatives (e.g., 5-(4'-amidinophenoxy)pentanoic acid) are rapidly metabolized in rats, with ~15% parent compound remaining after 4 hours .
- Conjugation Reactions :
- Sulfation and glucuronidation are common secondary modifications, altering solubility and excretion .
Biological Activity
Pentanoic acid, 5-[(3-iodobenzoyl)amino]- (CAS: 1458544-53-0) is a compound that has garnered interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pentanoic acid backbone with a 3-iodobenzoyl amino group, which contributes to its biological properties.
Inhibition of Inflammatory Pathways
Research indicates that pentanoic acid derivatives can influence inflammatory processes. The inhibition of LTA4H not only reduces the production of pro-inflammatory leukotrienes but also enhances the formation of anti-inflammatory mediators such as resolvins . This dual action suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Antioxidant Properties
Some studies suggest that compounds structurally related to pentanoic acid may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in contexts such as neuroprotection and cardiovascular health.
Data Table: Biological Activities and Properties
Case Studies and Research Findings
- Inflammation Models : In preclinical models, compounds similar to pentanoic acid have shown efficacy in reducing markers of inflammation, suggesting potential use in treating inflammatory diseases such as arthritis and asthma.
- Neuroprotective Studies : Research involving related compounds indicates that they may protect neuronal cells from oxidative damage, hinting at applications in neurodegenerative diseases .
- Clinical Implications : While direct clinical trials on pentanoic acid, 5-[(3-iodobenzoyl)amino]- are lacking, the pharmacological profiles of similar compounds support further investigation into their therapeutic potential.
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | DMF or THF | Enhance solubility of reactants |
| Temperature | 0–5°C (initial), then RT | Control exothermic reaction |
| Reaction Time | 12–24 hours | Ensure complete acylation |
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) verifies molecular formula alignment with theoretical values (e.g., C₁₂H₁₃INO₃ requires m/z ~346.00) .
Advanced: How can computational tools predict the reactivity of the iodobenzoyl group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution and transition states:
- Electrostatic Potential Maps : Identify electron-deficient regions (iodine’s inductive effect) favoring nucleophilic attack .
- Transition State Modeling : Simulate SNAr mechanisms using software like Gaussian or ORCA to predict activation energies and regioselectivity .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics .
Advanced: What methodologies address discrepancies between theoretical and experimental solubility data?
Methodological Answer:
Contradictions often arise from solvent-solute interactions or polymorphic forms. Mitigation strategies include:
- Hansen Solubility Parameters : Compare theoretical (HSPiP software) vs. experimental solubility in solvents like DMSO or ethanol .
- Powder X-ray Diffraction (PXRD) : Detect crystalline vs. amorphous forms affecting solubility profiles .
- Iterative Refinement : Adjust computational models (e.g., COSMO-RS) using experimental data to improve predictive accuracy .
Advanced: How can researchers design scalable synthesis protocols for this compound?
Methodological Answer:
Scale-up requires balancing efficiency and safety:
- Flow Chemistry : Continuous reactors minimize thermal runaway risks during exothermic steps .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., DMF via distillation) .
Q. Table 2: Scale-up Considerations
| Factor | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous stirred-tank |
| Cooling System | Ice bath | Jacketed reactor with cryostat |
| Safety Protocols | Fume hood | Pressure-relief valves |
Advanced: What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Address contradictions through:
- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets .
- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
Basic: What stability assessments are necessary for long-term storage of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C recommended for storage) .
- Light Sensitivity Testing : Store aliquots in amber vials at -20°C to prevent iodobenzoyl photodegradation .
- Hygroscopicity Check : Use Karl Fischer titration to ensure moisture content <0.1% in lyophilized samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
